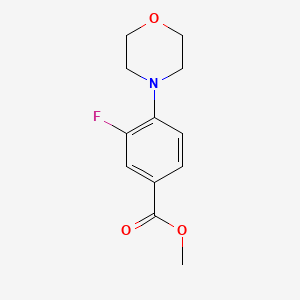

Methyl 3-fluoro-4-morpholinobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-4-morpholinobenzoate is a chemical compound with the molecular formula C12H14FNO3 . It has an average mass of 239.243 Da and a mono-isotopic mass of 239.095779 Da .

Synthesis Analysis

The synthesis of Methyl 3-fluoro-4-morpholinobenzoate from Morpholine and METHYL 3,4-DIFLUOROBENZOATE has been reported . Another study describes the synthesis of a precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis

The molecular structure of Methyl 3-fluoro-4-morpholinobenzoate can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . These techniques can provide insights into the conformational analysis, molecular electrostatic potential, and frontier molecular orbitals of the compound .Chemical Reactions Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is used to synthesize new sulfonamides and carbamates by reacting with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates . The structures of the resulting products were elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Physical And Chemical Properties Analysis

Methyl 3-fluoro-4-morpholinobenzoate has a molecular formula of C12H14FNO3 . Its average mass is 239.243 Da, and its mono-isotopic mass is 239.095779 Da .Scientific Research Applications

Medicine

Methyl 3-fluoro-4-morpholinobenzoate: plays a role in medicinal chemistry, particularly in the development of small molecules containing fluorine atoms. These molecules are significant due to their size, electronegativity, and ability to block metabolic oxidation sites . They are prevalent in drugs that lower cholesterol, relieve asthma, treat anxiety disorders, and improve the chemical properties of medications and imaging agents .

Agriculture

In agriculture, Methyl 3-fluoro-4-morpholinobenzoate derivatives have been explored for their antibacterial properties. Compounds synthesized from this molecule have shown significant activity against various bacterial strains, which is crucial for protecting crops from bacterial diseases .

Material Science

In material science, this compound is used as a building block for creating more complex molecules. Its solid form and melting point make it suitable for various synthetic applications, contributing to the development of new materials with specific properties .

Environmental Science

Although direct applications in environmental science are not explicitly mentioned for Methyl 3-fluoro-4-morpholinobenzoate , related compounds, particularly metal-organic frameworks (MOFs), have been studied for their potential in environmental remediation, such as adsorption of toxic gases and pollutants .

Analytical Chemistry

In analytical chemistry, the compound’s properties could be utilized in the synthesis of analytical reagents or as a standard for calibrating instruments due to its defined molecular weight and structure .

Biochemistry

Methyl 3-fluoro-4-morpholinobenzoate: may contribute to biochemistry research by being part of the synthesis of more complex biochemical compounds. Its molecular structure could be valuable in studying enzyme interactions and metabolic pathways .

Pharmacology

The compound’s potential in pharmacology is linked to its role in synthesizing new drugs. Its molecular framework can be modified to create analogs with desired pharmacological activities, such as tyrosinase inhibition, which is relevant in treatments for conditions like hyperpigmentation .

Chemical Engineering

In chemical engineering, Methyl 3-fluoro-4-morpholinobenzoate can be involved in process optimization and the development of synthetic pathways for industrial-scale production of complex chemicals .

properties

IUPAC Name |

methyl 3-fluoro-4-morpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFBEJXUWWCIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-4-morpholinobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)

![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)

![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)

![9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975835.png)